
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3) is a fluorinated β-keto ester with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . It is a colorless to pale yellow liquid with a boiling point of 144–146°C, density of 1.258 g/cm³, and refractive index of 1.3740 . This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly for antitubercular agents such as imidazo[1,2-a]pyridines . Its trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate serves as a versatile building block in the synthesis of fluorinated compounds. It is particularly useful for creating enantiopure trifluoromethyl-functionalized products. Some notable applications include:
- Synthesis of Amino Acids : It can be utilized to synthesize chiral α-trifluoromethyl-amino acids, which are valuable in pharmaceutical applications due to their biological activity .
- Preparation of Trifluoromethylated Derivatives : The compound can be used to synthesize various trifluoromethylated derivatives that exhibit unique properties beneficial for drug development .
Medicinal Chemistry
The compound is recognized for its role as an intermediate in the synthesis of several pharmaceuticals:
- Pesticide Intermediates : this compound is noted for its application in producing pesticides such as thifluzamide and thiazopyr, which are essential for agricultural practices .
- Pharmaceutical Intermediates : It is also employed in the synthesis of medicinal compounds like befloxatone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) .
Case Studies
In another investigation, this compound was used to synthesize befloxatone. The synthesis involved multiple steps including condensation and hydrolysis reactions that effectively incorporated the trifluoromethyl group into the final structure.
Step | Reaction Type | Yield (%) |
---|---|---|
Step 1 | Condensation | 90% |
Step 2 | Hydrolysis | 88% |
The final product was evaluated for its antidepressant activity, demonstrating significant efficacy in preclinical models.
Environmental Applications
The compound's fluorinated nature also positions it as a candidate for environmental applications. Its stability and resistance to degradation make it suitable for use in developing environmentally friendly pesticides and herbicides that minimize ecological impact while maximizing effectiveness.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,4,4-trifluoroacetoacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
The structural and functional analogs of ethyl 2-methyl-4,4,4-trifluoroacetoacetate include:
Ethyl 2-Chloro-4,4,4-Trifluoroacetoacetate (CAS 363-58-6)
- Molecular Formula : C₆H₆ClF₃O₃
- Molecular Weight : 218.56 g/mol
- Boiling Point : 174.8°C
- Key Differences :
- The chlorine substituent at the 2-position increases electrophilicity, making it more reactive in nucleophilic substitutions (e.g., in synthesizing imidazo[1,2-a]pyridines) .
- Higher density (1.398 g/cm³ ) and boiling point compared to the methyl analog due to stronger intermolecular forces .
- Applications: Used as a reagent for synthesizing fluorinated heterocycles and catalysts .
Ethyl 4,4,4-Trifluoroacetoacetate (CAS 372-31-6)
- Molecular Formula : C₆H₇F₃O₃
- Molecular Weight : 184.11 g/mol
- Synthesis : Produced via Claisen condensation of ethyl acetate and ethyl trifluoroacetate using sodium ethoxide, yielding 75.9% under optimized conditions .
- Key Differences :
Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate
- Molecular Formula : C₆H₅Br₂F₃O₃
- Synthesis : Bromination of ethyl trifluoroacetoacetate yields 73.9% product under mild conditions (25°C, 20 h) .
- Key Differences :
Comparative Data Table
Biological Activity
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of the biological activity of ETFAA, covering its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₉F₃O₃
- Molecular Weight : 198.14 g/mol
- Boiling Point : 144-146 °C
- Density : 1.258 g/mL
- Flash Point : 47 °C
ETFAA is characterized by the presence of trifluoromethyl groups, which significantly enhance its reactivity and biological activity compared to non-fluorinated analogs.
Synthesis and Applications
ETFAA serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of chiral compounds, such as:
- α-Trifluoromethylated amino acids : ETFAA has been employed in the production of enantiopure α-trifluoromethyl aspartic acid and α-trifluoromethyl serine through chiral oxazolidine intermediates .
- β-Amino acid derivatives : The compound has been utilized for synthesizing various β-amino acid derivatives, showcasing its utility in medicinal chemistry .
ETFAA exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : ETFAA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Anticancer Activity : Preliminary studies suggest that ETFAA may exhibit anticancer properties by inducing apoptosis in cancer cells. This is facilitated through its interaction with Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
- Antitumor Efficacy :
- Synthesis of Chiral Compounds :
Toxicological Profile
While ETFAA exhibits significant biological activity, it is essential to consider its safety profile:
- Acute Toxicity : Classified as having low toxicity upon ingestion and skin contact; however, eye contact may cause irritation .
- Environmental Impact : ETFAA shows low bioaccumulation potential and moderate persistence in the environment, indicating a need for careful handling and disposal practices .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate?
The compound is synthesized via Claisen condensation , reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base catalyst . Technical-grade production may involve esterification of trifluoroacetic acid derivatives with methyl-substituted precursors under controlled conditions . The methyl group introduces steric effects, necessitating optimization of reaction time and temperature to maximize yield.
Q. How can researchers characterize this compound using physical and spectroscopic properties?
Key characterization data includes:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₉F₃O₃ | |
Molecular Weight | 198.14 g/mol | |
Boiling Point | 144–146°C | |
Density | 1.258 g/cm³ | |
Refractive Index (nD) | 1.3740 | |
Flash Point | 47°C (116°F) |
Spectroscopic methods like ¹H/¹⁹F NMR and GC-MS are critical for confirming purity and structural integrity, particularly to resolve stereochemical ambiguities arising from the chiral center at the methyl-substituted carbon .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
this compound is lipophilic (logP ~2.2, estimated) and soluble in common organic solvents (e.g., dichloromethane, THF). The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs, but prolonged exposure to moisture or strong bases may degrade the ester moiety . Store under inert atmosphere at 2–8°C to prevent decomposition.
Advanced Research Questions
Q. How does the methyl substituent influence reactivity compared to chloro or unsubstituted analogs?
The methyl group increases steric hindrance, slowing nucleophilic attacks at the β-keto position. In contrast, chloro-substituted analogs (e.g., Ethyl 2-chloro-4,4,4-trifluoroacetoacetate) exhibit higher electrophilicity due to the leaving-group capability of chlorine . This steric effect necessitates tailored reaction conditions for alkylation or condensation reactions. For example, enolate formation may require stronger bases like LDA instead of NaH .
Q. What analytical challenges arise in resolving stereoisomerism in derivatives of this compound?
The chiral center at the methyl-substituted carbon generates enantiomers that are challenging to resolve via standard chromatography. Advanced techniques like chiral HPLC (e.g., using amylose-based columns) or NMR chiral shift reagents (e.g., Eu(hfc)₃) are recommended. Computational modeling (DFT) can predict enantiomeric excess (ee) in asymmetric syntheses .
Q. How can reaction conditions be optimized for Claisen condensation to improve yield and selectivity?
Key parameters include:
- Catalyst choice : Sodium ethoxide or LDA for enolate generation.
- Solvent : Anhydrous THF or diethyl ether to minimize hydrolysis.
- Temperature : –78°C to 0°C for controlled enolate formation.
Side reactions (e.g., self-condensation) are suppressed by slow addition of reactants and stoichiometric control .
Q. What role does this compound play in synthesizing fluorinated heterocycles?
this compound serves as a precursor for trifluoromethyl-substituted pyrazoles and isoxazoles . The β-keto ester undergoes cyclocondensation with hydrazines or hydroxylamine, where the trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates . Applications include bioactive molecule synthesis and materials science.
Q. Data Contradictions and Resolution
- Boiling Point Variability : this compound (144–146°C ) vs. Ethyl 4,4,4-trifluoroacetoacetate (129–130°C ): The methyl group increases molecular weight and van der Waals interactions, elevating the boiling point.
- Stereochemical Ambiguity : notes an "uncertain atom stereocenter" in chloro analogs, suggesting similar challenges for the methyl variant. Resolution requires enantioselective synthesis or derivatization .
Q. Methodological Recommendations
- Synthesis : Prioritize Claisen condensation with rigorous moisture exclusion.
- Characterization : Combine GC-MS for purity assessment and ¹⁹F NMR for trifluoromethyl group analysis.
- Storage : Use amber vials with molecular sieves to prevent hydrolysis.
For further details, consult peer-reviewed protocols from Ashford’s Dictionary of Industrial Chemicals and JRD Fluorochemicals .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-00-3 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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